2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol
CAS No.: 1021024-20-3
Cat. No.: VC3343886
Molecular Formula: C9H10F3NO2
Molecular Weight: 221.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021024-20-3 |
|---|---|
| Molecular Formula | C9H10F3NO2 |
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | 2-[4-amino-3-(trifluoromethyl)phenoxy]ethanol |
| Standard InChI | InChI=1S/C9H10F3NO2/c10-9(11,12)7-5-6(15-4-3-14)1-2-8(7)13/h1-2,5,14H,3-4,13H2 |
| Standard InChI Key | LLWIMKXVVRACGD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OCCO)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=C(C=C1OCCO)C(F)(F)F)N |
Introduction
2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenol ethers. It is characterized by the presence of a trifluoromethyl group and an amino group attached to a phenyl ring, which is linked to an ethan-1-ol moiety via an ether bond. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.
Synthesis Methods
The synthesis of 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 4-amino-3-(trifluoromethyl)phenol with 2-chloroethanol in the presence of a base to facilitate the etherification reaction.
Synthesis Steps:
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Preparation of 4-Amino-3-(trifluoromethyl)phenol: This can be achieved through the reduction of the corresponding nitro compound.
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Etherification Reaction: The phenol is then reacted with 2-chloroethanol in a suitable solvent, often in the presence of a base like potassium carbonate.
Applications and Research Findings
2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol has been explored in various research contexts due to its potential biological and chemical properties.
Biological Activity:
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Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit antimicrobial activity, suggesting potential applications in pharmaceuticals.
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Biological Interactions: The trifluoromethyl group can enhance the compound's ability to interact with biological targets, making it a candidate for drug development.
Materials Science:
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Polymer Synthesis: The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing the properties of the resulting materials.
Safety and Handling
Handling 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound.
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